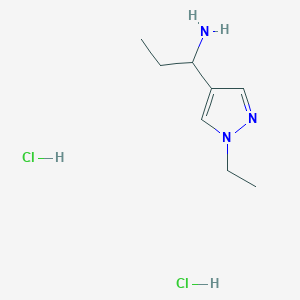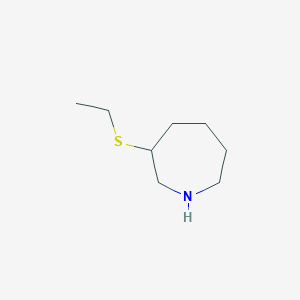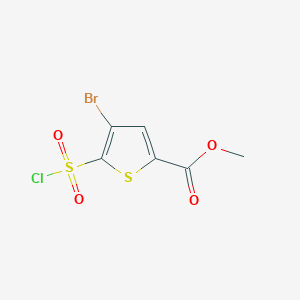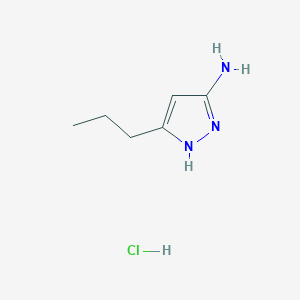
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Descripción general
Descripción
“1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1306603-57-5 . It has a molecular weight of 226.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Facile Synthesis of Flexible Bis(pyrazol-1-yl)alkane and Related Ligands: A study described the synthesis of bis(pyrazol-1-yl)alkanes and related compounds through reactions involving pyrazoles and various alkylating agents. This work highlights the versatility of pyrazole derivatives in synthesizing flexible ligands for potential applications in coordination chemistry and catalysis (Potapov et al., 2007).
Catalytic Applications
- (Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes as Catalysts: Research on pyrazolyl compounds has led to the development of zinc(II) carboxylate complexes with notable activity in the copolymerization of CO2 and cyclohexene oxide. These findings suggest potential eco-friendly applications in polymer science, showcasing the catalytic capabilities of pyrazole-based ligands (Matiwane et al., 2020).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Pharmacophore Sites Identification: Pyrazole derivatives have been investigated for their biological activities, revealing promising antitumor, antifungal, and antibacterial properties. This research underscores the potential of pyrazole-based compounds in developing new therapeutic agents (Titi et al., 2020).
Molecular Docking and Antitubercular Activity
- Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrid Motifs: A study focused on the synthesis of pyrazole-pyrimidine hybrids, demonstrating their potential against Mycobacterium tuberculosis through molecular docking and in vitro evaluations. This research illustrates the application of pyrazole derivatives in addressing global health challenges like tuberculosis (Vavaiya et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBXMMUFCUJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)


![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)